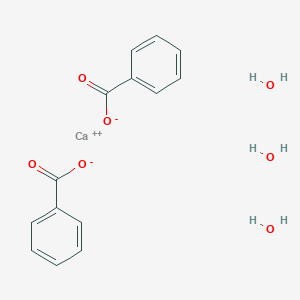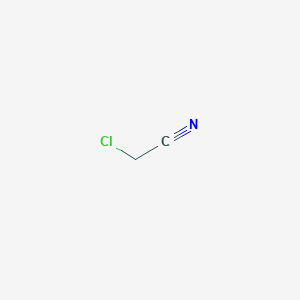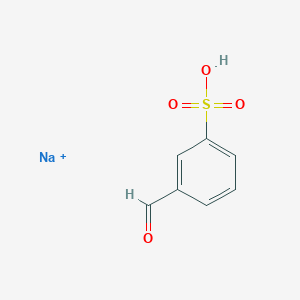
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a chemical compound with the molecular formula C15H13NO2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate consists of a naphthalene ring attached to an ethyl acetate group via a cyano group . The molecular weight of the compound is 239.27 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate has a molecular weight of 239.27 g/mol . Other physical and chemical properties such as boiling point, solubility, etc., are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been used in crystallography studies . The crystal structure of a similar compound, 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been studied in detail . This could provide insights into the properties and behavior of “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” in its crystalline form.
Prodrug for Esterification
Research has shown that using naproxen as a prodrug for esterification can reduce the gastrointestinal side effects of naproxen and improve its bioavailability . The title compound contains two naphthanyl moieties , which suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.
Synthesis of Push-Pull Molecules
Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes . “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in the synthesis of such molecules.
Labeling Protein Aggregates
Compounds similar to “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate”, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), have been found to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s (AD) . This suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.
Antimicrobial Evaluation
The compound could potentially be used in antimicrobial evaluations . A similar compound, ethylcarbamate, has shown comparable activity to the standard ampicillin .
Chemoprevention
The compound could potentially be used in chemoprevention . Aspirin and colorectal cancer research has shown the promise of precision chemoprevention .
Wirkmechanismus
Target of Action
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
